Carbidopa Ethyl Ester

Overview

Description

Carbidopa Ethyl Ester is an impurity standard of Carbidopa . It is chemically a decarboxylase inhibitor . Carbidopa does not directly treat the symptoms of Parkinson’s disease but enhances the effectiveness of levodopa, a precursor to dopamine . It is used in the management and treatment of Parkinson’s disease (PD) and is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in PD .

Molecular Structure Analysis

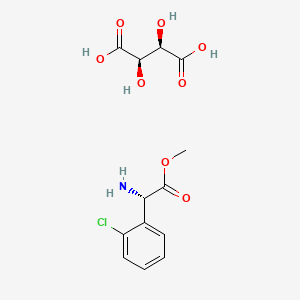

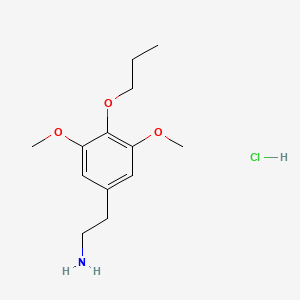

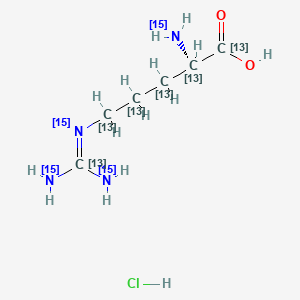

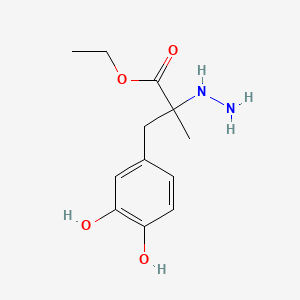

This compound has a molecular formula of C12H18N2O4 . Its IUPAC name is ethyl 3- (3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate . The molecular weight is 254.28 g/mol .Chemical Reactions Analysis

Esters, including this compound, are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .Scientific Research Applications

1. Antagonism of Conditioned Salivation in Dogs

Carbidopa has been studied for its effects on conditioned salivation in unanesthetized dogs. This research suggests the involvement of central rather than peripheral mechanisms in the inhibition of conditioned salivation by carbidopa (Sweet & Gaul, 1977).

2. Inhibitory Effects on T Cell Activation

Carbidopa shows promise in inhibiting T cell responses both in vitro and in vivo, suggesting potential therapeutic use in suppressing T cell-mediated pathologies (Zhu et al., 2017).

3. Potential Anticancer Effects

Carbidopa demonstrates anticancer effects, notably in inhibiting pancreatic cancer cell proliferation. Its action as an aryl hydrocarbon receptor (AhR) agonist is proposed as a mechanism for its anticancer properties (Ogura et al., 2017).

4. Altered Tryptophan Metabolism in Cancer Cells

Studies indicate that carbidopa can alter tryptophan metabolism in breast cancer and melanoma cells, leading to the formation of pro-proliferative metabolites (Duarte et al., 2019).

5. Suppression of Prostate Cancer

Research demonstrates that carbidopa suppresses the growth of prostate cancer by downregulating androgen receptor protein expression through AhR-mediated ubiquitination and degradation (Chen et al., 2020).

6. Impact on Urinary Sodium Excretion

Carbidopa has been studied for its effect on urinary sodium excretion, suggesting a potential role of dopamine as an intrarenal natriuretic hormone (Ball & Lee, 1977).

7. Repurposing for Cancer Treatment

Carbidopa shows potential in treating various types of human cancers, with evidence of efficacy in both in vitro and in vivo studies (Ganapathy et al., 2016).

Mechanism of Action

Target of Action

Carbidopa Ethyl Ester primarily targets the enzyme Aromatic Amino Acid Decarboxylase (DDC) . DDC is crucial in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, this compound prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier .

Mode of Action

This compound, like Carbidopa, acts as a peripheral DDC inhibitor . This property is significant as it allows a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect, instead of being peripherally metabolized into substances unable to cross said barrier .

Biochemical Pathways

This compound affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, it prevents the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa to cross the blood-brain barrier and be converted to dopamine within the brain .

Pharmacokinetics

Carbidopa, a closely related compound, is characterized by several factors: erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier . In patients with response fluctuations to levodopa, the concentration-effect curve becomes steeper and shifts to the right compared with patients with stable response .

Result of Action

The primary result of this compound’s action is the increased availability of levodopa in the brain, leading to an increase in dopamine concentration . This can alleviate symptoms of conditions characterized by dopamine deficiency, such as Parkinson’s disease . Additionally, Carbidopa has been shown to inhibit T cell activation, suggesting potential therapeutic use in suppression of T cell mediated pathologies .

Action Environment

The action environment of this compound is primarily the peripheral body systems outside the blood-brain barrier, where it inhibits DDC It’s worth noting that the synthesis process of carbidopa avoids the use of reagents such as sodium cyanate which have great harm to the environment .

Biochemical Analysis

Biochemical Properties

Carbidopa Ethyl Ester interacts with the enzyme AADC, inhibiting its activity . This inhibition prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect .

Cellular Effects

This compound, similar to Carbidopa, may have significant effects on various types of cells. For instance, Carbidopa has been shown to strongly inhibit T cell activation both in vitro and in vivo . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound’s mechanism of action is likely similar to that of Carbidopa. Carbidopa inhibits AADC, which in turn inhibits the peripheral metabolism of levodopa . This allows more levodopa, a dopamine precursor, to reach the brain where it is converted into dopamine .

Dosage Effects in Animal Models

Studies on Carbidopa have shown that it mitigates experimental autoimmune encephalitis and collagen-induced arthritis in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of levodopa, acting as an inhibitor of AADC . This prevents the conversion of levodopa to dopamine outside the central nervous system, reducing the unwanted side effects of levodopa on organs located outside of the central nervous system .

Transport and Distribution

This compound, like Carbidopa, is widely distributed in tissues, except in the brain . After one hour, Carbidopa is found mainly in the kidney, lungs, small intestine, and liver .

Subcellular Localization

Studies on Carbidopa have shown that treatment of ER-positive cells with Carbidopa promoted nuclear localization of AhR .

Properties

IUPAC Name |

ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOMTNVXXPNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620938 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91908-71-3 | |

| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)